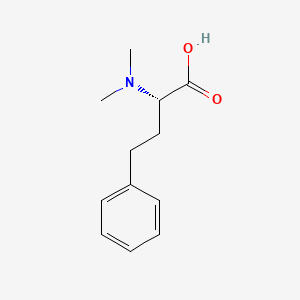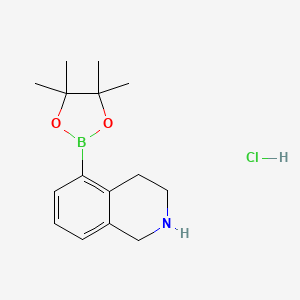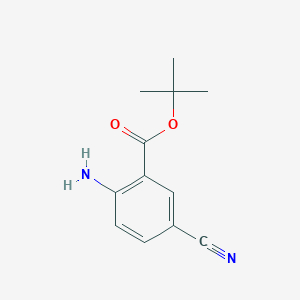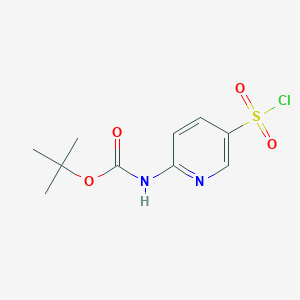
(2S)-2-(dimethylamino)-4-phenylbutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-4-phenylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to a butanoic acid backbone. The stereochemistry of the compound, indicated by the (2S) configuration, plays a crucial role in its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-phenylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (2S) enantiomer.
Final Conversion: The final step involves the conversion of the intermediate to (2S)-2-(dimethylamino)-4-phenylbutanoic acid through acidification and purification processes.
Industrial Production Methods
Industrial production of (2S)-2-(dimethylamino)-4-phenylbutanoic acid often employs large-scale synthesis techniques, including continuous flow reactors and automated purification systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(dimethylamino)-4-phenylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (2S)-2-(dimethylamino)-4-phenylbutanoic acid, such as alcohols, amines, and substituted phenylbutanoic acids.
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(dimethylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(dimethylamino)-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
2-(dimethylamino)-4-phenylbutanoic acid: A compound with similar structure but without specific stereochemistry.
4-phenylbutanoic acid: A simpler analog without the dimethylamino group.
Uniqueness
(2S)-2-(dimethylamino)-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and interactions compared to its analogs. The presence of both the dimethylamino and phenyl groups further enhances its versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11(12(14)15)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
FQTSHXRHZLERNN-NSHDSACASA-N |
SMILES isomérique |
CN(C)[C@@H](CCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CN(C)C(CCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)



![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)


![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)


